Carboxy-PEG5-t-butyl ester

Übersicht

Beschreibung

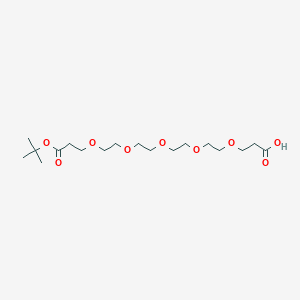

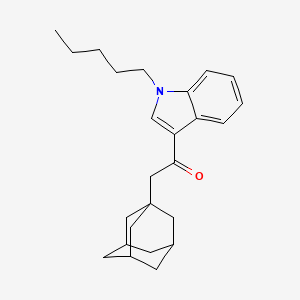

Carboxy-PEG5-t-butyl ester is a biochemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is used for proteomics research .

Synthesis Analysis

The synthesis of esters like Carboxy-PEG5-t-butyl ester typically involves the reaction of carboxylic acids with alcohols . Recent advances in the synthesis of carboxylic acid esters have been summarized based on the utilization of carboxylic acids as electrophiles or nucleophiles in reactions .Chemical Reactions Analysis

Esterification and hydrolysis are common reactions involving esters. Esterification is the reaction of carboxylic acids and alcohols to form esters, while hydrolysis is the reverse reaction, starting by the supply of a byproduct - water .Physical And Chemical Properties Analysis

Carboxy-PEG5-t-butyl ester is a liquid at 20°C and should be stored under inert gas at -20°C. It is sensitive to light, moisture, and heat .Wissenschaftliche Forschungsanwendungen

Bioconjugation and Surface Modification : Carboxy-PEG5-t-butyl ester is utilized in the local thermal activation of thin polymer films for area-selective surface chemical modification. The activation leads to the formation of pending carboxylic acid groups, which are versatile for bioconjugation. This has implications in micrometer and nanometer scale surface modifications (Duvigneau, Schönherr, & Vancso, 2008).

Polymer Electrolytes in Energy Storage : In the context of lithium-sulfur batteries, Carboxy-PEG5-t-butyl ester derivatives are used to enhance the chemical capture of lithium polysulfides, improving battery performance. The ester groups in the compound play a significant role in the dynamic-reversible adsorption of lithium polysulfides (Cai et al., 2019).

Drug Delivery Systems : Carboxy-PEG5-t-butyl ester derivatives are employed in the formation of hydrogel films for controlled drug delivery. The presence of ester crosslinks between carboxymethylcellulose and polyethylene glycol in these hydrogel films plays a crucial role in the retardation of drug release, making them suitable for delivering poorly soluble drugs (Ghorpade et al., 2018).

Latent Heat Storage Applications : Research also explores the use of Carboxy-PEG5-t-butyl ester derivatives in latent heat storage applications. The study evaluates their thermophysical properties, environmental impact, and economic potential, suggesting their suitability as storage media for latent heat storage (Stamatiou et al., 2017).

Polymerization Processes : In chemistry, Carboxy-PEG5-t-butyl ester derivatives are synthesized and used as initiators for the polymerization of styrene. This demonstrates their role in facilitating specific chemical reactions in polymer science (Nakashio & Yamamoto, 1987).

Wirkmechanismus

Target of Action

Carboxy-PEG5-t-butyl ester is a type of polyethylene glycol (PEG) derivative. PEGs are commonly used in proteomics research . .

Mode of Action

Carboxy-PEG5-t-butyl ester, like other esters, undergoes hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group, yielding a carboxylic acid .

Biochemical Pathways

The hydrolysis of esters, including Carboxy-PEG5-t-butyl ester, is a key reaction in many biochemical pathways. For instance, in the citric acid (Krebs) cycle, ester groups are hydrolyzed to facilitate the production of energy . .

Result of Action

The hydrolysis of Carboxy-PEG5-t-butyl ester results in the formation of a carboxylic acid and an alcohol . These products can participate in further biochemical reactions, potentially influencing various cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the rate of ester hydrolysis . Moreover, the presence of certain enzymes can catalyze the hydrolysis reaction . .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIIUHKWCBCCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

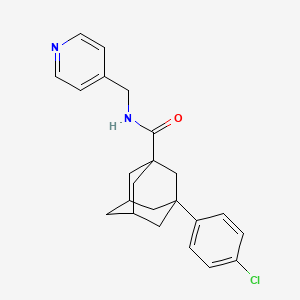

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

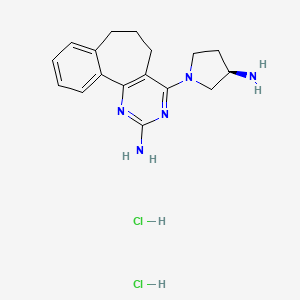

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

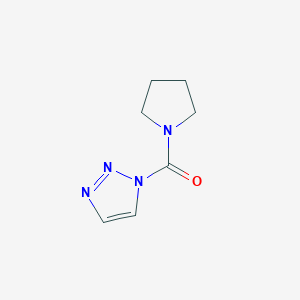

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)